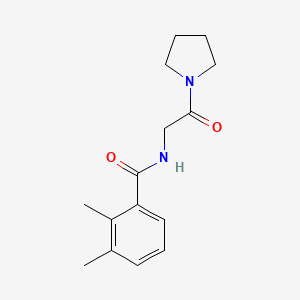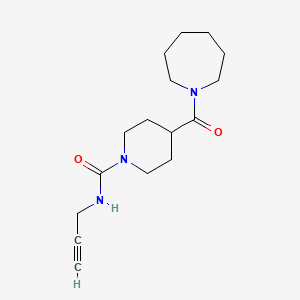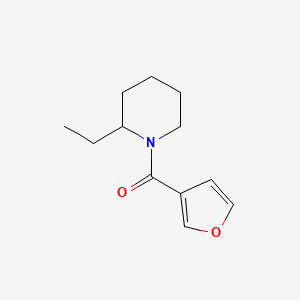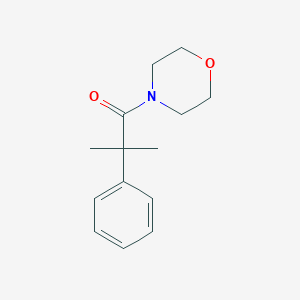![molecular formula C13H24N2O2 B7508576 2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a piperazine derivative, which belongs to the class of N-substituted piperazines. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 104-106°C.
Wirkmechanismus
The exact mechanism of action of DMPP is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to the sedative and anxiolytic effects observed in animal studies.
Biochemical and Physiological Effects
DMPP has been found to produce dose-dependent sedation and anxiolysis in animal models. It also exhibits anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. DMPP has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity, leading to the observed effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages as a research tool, including its high potency and selectivity for the GABAA receptor. It also exhibits a favorable pharmacokinetic profile, with a relatively long half-life and good oral bioavailability. However, its use in laboratory experiments is limited by its potential toxicity and the lack of data on its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on DMPP. One area of interest is the development of novel drugs based on DMPP for the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is the study of the long-term effects of DMPP on the brain and body, as well as its potential for abuse and addiction. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its interaction with other neurotransmitter systems in the brain.
Synthesemethoden
DMPP can be synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-propanediol with 4-(2-methylpropanoyl)piperazine in the presence of a catalyst. Another method involves the reaction of 1,1-dimethyl-1,3-dihydrobenzo[e][1,4]diazepin-2-one with 2-methylpropanoyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anticonvulsant, anxiolytic, and sedative properties, which make it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)11(16)14-6-8-15(9-7-14)12(17)13(3,4)5/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZXWULJPJIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
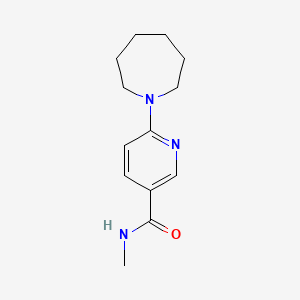
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
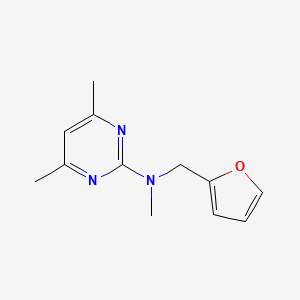
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
